

Oseltamivir Acid-13C,d3: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Oseltamivir acid-13C,d3	
Cat. No.:	B12385506	Get Quote

Foreword

This technical guide provides an in-depth overview of Oseltamivir Acid-¹³C,d₃, a stable isotopelabeled internal standard crucial for the accurate quantification of the antiviral drug oseltamivir and its active metabolite, oseltamivir carboxylate (Oseltamivir Acid). This document is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies involving oseltamivir.

Core Compound Data

Oseltamivir Acid-13C,d3 is a high-purity, stable isotope-labeled analog of oseltamivir carboxylate. The incorporation of one carbon-13 atom and three deuterium atoms results in a distinct mass shift, making it an ideal internal standard for mass spectrometry-based analytical methods.

While a specific CAS number for Oseltamivir Acid-¹³C,d₃ is not consistently reported across chemical databases, the CAS number for the unlabeled parent compound, Oseltamivir Acid, is 187227-45-8. The CAS number for the deuterated analog, Oseltamivir-d₃ Acid, is 1242184-43-5. Researchers should refer to the certificate of analysis provided by their specific supplier for lot-specific information.

Table 1: Quantitative Data for Oseltamivir Acid-13C,d3



Property	Value	Source(s)
Chemical Name	(3R,4R,5S)-4-(acetylamino- ¹³ C,d ₃)-5-amino-3-(1- ethylpropoxy)-1-cyclohexene- 1-carboxylic acid	-
Molecular Formula	C13 ¹³ CH21D3N2O4	
Molecular Weight	288.36 g/mol	
Synonyms	GS 4071-13C,d3; Oseltamivir carboxylate-13C,d3; Ro 64-0802-13C,d3	
Isotopic Purity	Typically ≥98%	General vendor specifications
Chemical Purity	Typically ≥95%	General vendor specifications

Synthesis and Isotopic Labeling

The synthesis of Oseltamivir Acid-¹³C,d₃ involves the introduction of stable isotopes into the oseltamivir carboxylate molecule. While specific proprietary synthesis methods may vary between manufacturers, the general approach is based on established total synthesis routes of oseltamivir, which often start from shikimic acid or other chiral precursors.

The ¹³C and d₃ labels are strategically introduced to be chemically stable and remote from sites of potential metabolic activity, ensuring that the internal standard co-elutes with the analyte during chromatography and exhibits similar ionization efficiency without interfering with the measurement of the unlabeled analyte. The d₃ label is typically incorporated into the acetyl group.

Applications in Research and Drug Development

The primary and most critical application of Oseltamivir Acid-¹³C,d₃ is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This is essential for:

Pharmacokinetic Studies: Accurately determining the absorption, distribution, metabolism,
 and excretion (ADME) of oseltamivir. Oseltamivir is a prodrug that is rapidly converted in the



body to its active metabolite, oseltamivir carboxylate. LC-MS/MS methods using the labeled internal standard allow for the simultaneous quantification of both the prodrug and its active form in biological matrices such as plasma and urine.

- Bioequivalence Studies: Comparing the bioavailability of a generic version of oseltamivir to the brand-name drug (Tamiflu®). These studies are critical for the regulatory approval of generic drugs.
- Therapeutic Drug Monitoring (TDM): In certain clinical situations, monitoring the
 concentration of oseltamivir carboxylate in patients may be necessary to ensure therapeutic
 efficacy and avoid potential toxicity, especially in populations with altered pharmacokinetics
 (e.g., patients with renal impairment).

The use of a stable isotope-labeled internal standard like Oseltamivir Acid-¹³C,d₃ is the gold standard in bioanalytical method development as it corrects for variability in sample preparation and instrument response, leading to highly accurate and precise results.

Experimental Protocol: Quantification of Oseltamivir and Oseltamivir Carboxylate in Human Plasma by LC-MS/MS

The following is a representative protocol for the simultaneous determination of oseltamivir and oseltamivir carboxylate in human plasma using Oseltamivir Acid-13C,d3 as an internal standard. This protocol is based on methodologies described in the scientific literature.

- 4.1. Materials and Reagents
- Oseltamivir reference standard
- Oseltamivir Carboxylate (Oseltamivir Acid) reference standard
- Oseltamivir Acid-¹³C,d₃ (Internal Standard)
- Human plasma (with anticoagulant)
- Methanol (HPLC grade)



- Acetonitrile (HPLC grade)
- Ammonium formate
- Formic acid
- Water (deionized, 18 MΩ·cm)
- Solid Phase Extraction (SPE) cartridges
- 4.2. Preparation of Standard and Quality Control Samples
- Prepare stock solutions of oseltamivir, oseltamivir carboxylate, and Oseltamivir Acid-¹³C,d₃ in methanol at a concentration of 1 mg/mL.
- Prepare working standard solutions by serial dilution of the stock solutions with a methanol/water mixture.
- Spike blank human plasma with the working standard solutions to create calibration standards and quality control (QC) samples at various concentrations.
- 4.3. Sample Preparation (Solid Phase Extraction)
- To 200 μL of plasma sample (calibration standard, QC, or unknown), add 50 μL of the Oseltamivir Acid-¹³C,d₃ internal standard working solution.
- Vortex mix the samples.
- Condition the SPE cartridges with methanol followed by water.
- Load the plasma samples onto the SPE cartridges.
- Wash the cartridges with a weak organic solvent to remove interferences.
- Elute the analytes and the internal standard with an appropriate elution solvent (e.g., methanol or acetonitrile).



 The eluate can be directly injected into the LC-MS/MS system or evaporated and reconstituted in the mobile phase.

4.4. LC-MS/MS Conditions

- Liquid Chromatography (LC):
 - Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 μm).
 - Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Gradient: A suitable gradient to separate oseltamivir and oseltamivir carboxylate.
 - Flow Rate: 0.4 mL/min.
 - Injection Volume: 10 μL.
- Tandem Mass Spectrometry (MS/MS):
 - Ionization Mode: Electrospray Ionization (ESI), positive mode.
 - Multiple Reaction Monitoring (MRM) Transitions:
 - Oseltamivir: m/z 313.2 → 242.2
 - Oseltamivir Carboxylate: m/z 285.2 → 198.1
 - Oseltamivir Acid-¹³C,d₃: m/z 289.2 → 201.1
 - Optimize instrument parameters such as declustering potential, collision energy, and cell exit potential for each analyte and the internal standard.

4.5. Data Analysis

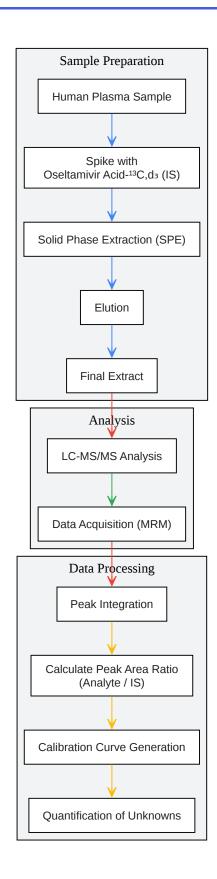
- Integrate the peak areas for each analyte and the internal standard.
- Calculate the peak area ratio of the analyte to the internal standard.



- Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards using a weighted linear regression.
- Determine the concentration of the unknown samples from the calibration curve.

Visualizations





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Figure 1: Workflow for the quantification of oseltamivir in plasma.



Conclusion

Oseltamivir Acid-¹³C,d₃ is an indispensable tool for the accurate and precise quantification of oseltamivir and its active metabolite in biological matrices. Its use as an internal standard in LC-MS/MS assays is fundamental to pharmacokinetic and bioequivalence studies, supporting both drug development and clinical research. This guide provides a foundational understanding of its properties, applications, and a representative analytical protocol to aid researchers in their studies of this important antiviral agent.

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